N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chloro-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-chloro-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO4/c19-15-9-12(20)3-5-14(15)18(22)21-7-1-2-8-23-13-4-6-16-17(10-13)25-11-24-16/h3-6,9-10H,7-8,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLHBUNZFXTZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chloro-4-fluorobenzamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole . This intermediate is then reacted with propargyl bromide to introduce the but-2-yn-1-yl group . The final step involves coupling this intermediate with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chloro-4-fluorobenzamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chloro-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chloro-4-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic residues, while the but-2-yn-1-yl linker provides flexibility and spatial orientation . The chloro and fluoro substituents can form hydrogen bonds or halogen bonds with specific amino acid residues, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares key motifs with compounds in the evidence, including:
- Benzo[d][1,3]dioxol-5-yloxy group : A common feature in all analogs, contributing to π-π stacking interactions and metabolic stability.
- Halogenated aryl groups : The 2-chloro-4-fluorobenzamide group parallels substituents in analogs like 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine () and 4-(4-chlorophenyl)piperazine derivatives (), which are associated with enhanced receptor binding .
Key differences :
- Linker region : The but-2-yn-1-yl spacer in the target compound contrasts with the ethylene or ethylphenyl linkers in piperazine-based analogs (e.g., 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-phenylpiperidine , ). The alkyne linker may confer greater conformational rigidity and influence solubility .
- Benzamide vs.
Spectroscopic and Elemental Analysis
- 1H/13C-NMR :
- The benzo[d][1,3]dioxol-5-yloxy group in analogs shows characteristic proton signals at δ 5.97–6.40 ppm (dioxolane methylene and aromatic protons) and carbon signals at δ 100–150 ppm .
- The alkyne protons in the target compound would likely appear as a singlet near δ 2.5–3.5 ppm , distinct from ethylene linker signals in analogs (e.g., δ 2.8–3.2 ppm for ethylphenyl groups) .
- Elemental Analysis :
- Analogs show <2% deviation between calculated and experimental C/H/N values (e.g., C: 62.25% vs. 62.41% for compound 25 in ), validating synthetic accuracy .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chloro-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a 2-chloro-4-fluorobenzamide group. These structural components contribute to its unique interactions with biological targets.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 334.3 g/mol |
| Molecular Formula | C19H14ClF2N2O4 |
| CAS Number | 1448048-18-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The benzo[d][1,3]dioxole moiety facilitates π-π interactions with aromatic residues in target proteins, while the but-2-yn-1-yl linker provides spatial flexibility that enhances binding affinity to biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzamide can inhibit cancer cell proliferation through various pathways:
- Inhibition of Cell Proliferation : The compound has been tested against several cancer cell lines, demonstrating IC50 values ranging from 0.09 µM to 157.4 µM in breast cancer cell lines such as MCF-7 and SKBR-3 .
Case Study: Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.30 - 157.4 |
| CAMA-1 | 0.16 - 139 |
| HCC1954 | 0.51 - 157.2 |
| SKBR-3 | 0.09 - 93.08 |
Antimicrobial Activity
The compound's derivatives have also been evaluated for antibacterial activity against various Gram-positive and Gram-negative bacteria:
Antibacterial Activity Results
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Staphylococcus epidermidis | Excellent activity |
| Pseudomonas aeruginosa | Perfect activity |
| Escherichia coli | No activity |
The presence of the sulfonamide moiety in related compounds often correlates with anti-inflammatory effects, while the benzo[d][1,3]dioxole enhances biological interactions due to its electron-rich nature.
Q & A
Q. What are the key synthetic strategies for preparing N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chloro-4-fluorobenzamide?
Methodological Answer:
- Coupling Reaction Optimization : Use carbodiimide-based coupling reagents (e.g., DCC/HOBt) to link the benzo[d][1,3]dioxol-5-yloxy butynyl intermediate with 2-chloro-4-fluorobenzoic acid. Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to prevent side reactions .
- Intermediate Preparation : Synthesize the alkyne-containing fragment via Sonogashira coupling or propargylation of the benzodioxole precursor. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
- Characterization : Confirm structure using ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, alkyne C≡C stretch at ~2100 cm⁻¹ in IR) and elemental analysis (±0.3% tolerance for C, H, N) .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- HPLC Analysis : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>95%). Monitor degradation products at λ = 254 nm .
- Stability Studies : Store aliquots at −20°C (desiccated) and test stability over 1–6 months. Compare TLC/Rf values and fluorescence intensity (if applicable) to detect decomposition .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >150°C suggests suitability for high-temperature reactions) .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Q. How can computational modeling predict the binding mode of this compound to cytochrome P450 enzymes?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to dock the compound into CYP3A4/2D6 active sites. Prioritize poses with halogen bonds (Cl/F to heme iron) and π-π stacking (benzodioxole to hydrophobic residues) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess stability of binding. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
- QSAR Modeling : Corinate substituent electronegativity (Cl/F) with IC₅₀ values from enzymatic assays to refine predictive models .
Q. What advanced spectroscopic techniques are suitable for studying this compound’s fluorescence quenching mechanisms?
Methodological Answer:
- Time-Resolved Fluorescence : Measure lifetime (τ) via TCSPC to distinguish static vs. dynamic quenching. A linear Stern-Volmer plot (τ constant) suggests static quenching .
- Binding Constant (Kb) Determination : Use Benesi-Hildebrand plots (1/(F−F₀) vs. 1/[quencher]) at λₑₓ = 340 nm, λₑₘ = 380 nm. Optimal pH = 5.0 (acetate buffer) to maximize intensity .
- Solvatochromism Analysis : Test emission shifts in solvents of varying polarity (ε = 4–80). A red shift with increasing polarity indicates intramolecular charge transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
